2-(1,2-oxazol-3-yloxy)acetic acid
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Overview
Description
2-(1,2-oxazol-3-yloxy)acetic acid is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide spectrum of biological activities and therapeutic potential . The presence of the isoxazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production of isoxazole derivatives, including 2-(1,2-oxazol-3-yloxy)acetic acid, often employs microwave-assisted synthesis to enhance reaction rates and yields . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(1,2-oxazol-3-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The oxidation of isoxazole-linked alcohols to ketones using reagents like 2-iodoxybenzoic acid (IBX).
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Substitution reactions involving the isoxazole ring can introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: 2-iodoxybenzoic acid (IBX) in dry DMSO.
Reduction: Various reducing agents depending on the desired product.
Substitution: Reagents such as alkynes, nitrile oxides, and others under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketone-linked isoxazoles, while substitution can produce a variety of functionalized isoxazole derivatives .
Scientific Research Applications
2-(1,2-oxazol-3-yloxy)acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-oxazol-3-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar structure but without the acetic acid moiety.
2-(Isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide: A derivative with potential as an EPAC antagonist.
Uniqueness: 2-(1,2-oxazol-3-yloxy)acetic acid is unique due to the presence of both the isoxazole ring and the acetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C5H5NO4 |
---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
2-(1,2-oxazol-3-yloxy)acetic acid |
InChI |
InChI=1S/C5H5NO4/c7-5(8)3-9-4-1-2-10-6-4/h1-2H,3H2,(H,7,8) |
InChI Key |
KZWWOXJDSDVIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1OCC(=O)O |
Origin of Product |
United States |
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